Mirtazapine

Descripción

Mirtazapine is a noradrenergic and specific serotonergic antidepressant (NaSSA) approved for major depressive disorder (MDD). It enhances monoaminergic transmission via antagonism of presynaptic α₂-adrenergic autoreceptors (increasing norepinephrine and serotonin release) and postsynaptic 5-HT₂ and 5-HT₃ receptors. This dual mechanism provides anxiolytic, antidepressant, and sedative effects, making it particularly effective in patients with insomnia, anxiety, or appetite loss . Its side effect profile includes weight gain and somnolence (due to H₁ receptor antagonism) but fewer gastrointestinal (GI) disturbances (due to 5-HT₃ antagonism) .

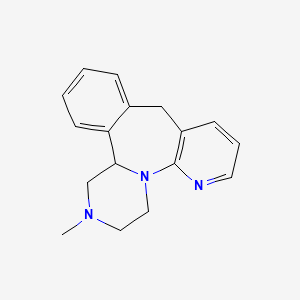

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONZAEMNMFQXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023325 | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, 1.10e+00 g/L | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85650-52-8, 61337-67-5 | |

| Record name | Mirtazapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtazapine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7S)-5-methyl-2,5,19- triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca- 1(19),8,10,12,15,17-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051Q2099Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-116 °C, 114 - 116 °C | |

| Record name | Mirtazapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirtazapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Cyclization with Concentrated Sulfuric Acid

The cornerstone of this compound synthesis involves cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using concentrated sulfuric acid. This exothermic reaction proceeds via intramolecular dehydration, forming the azepine ring system. Critical parameters include:

- Acid concentration : ≥95% sulfuric acid ensures complete protonation of the hydroxyl group, facilitating nucleophilic attack.

- Temperature control : Maintaining 20–50°C prevents side reactions like sulfonation or over-oxidation.

- Reaction time : 4–6 hours under reflux optimizes cyclization efficiency.

The US8173804B2 protocol achieves 80% yield by diluting the reaction mixture with water, adjusting pH to 10–12 with sodium hydroxide, and extracting with propanol. Propanol’s classification as a Class 3 solvent (low toxicity per ICH guidelines) enhances pharmaceutical safety.

Solvent Systems and Reaction Optimization

Solvent selection profoundly impacts yield and purity. The US patent employs a propanol-heptane system, while CN103509020A introduces tetrahydrofuran (THF)-sulfuric acid mixtures.

Table 1: Solvent Systems in this compound Synthesis

Propanol’s high polarity enhances this compound solubility during extraction, while heptane minimizes water ingress, favoring anhydrous crystal formation. Conversely, THF stabilizes the reaction intermediate, reducing side-product formation.

Purification and Crystallization Techniques

Alkalinization and Extraction

Post-cyclization, the mixture is alkalinized to pH 8–12, precipitating impurities. US8173804B2 utilizes decolorizing carbon to adsorb aromatic byproducts, followed by filtration and propanol extraction. The CN patent employs dichloromethane for liquid-liquid extraction, achieving 71.9% yield after recrystallization.

Crystallization Dynamics

Alternative Approaches Using Tetrahydrofuran

The CN103509020A method modifies the classical procedure by premixing THF with sulfuric acid, enhancing reaction homogeneity. This approach reduces localized overheating, a common issue in exothermic cyclizations.

Key Advantages :

- Improved Mixing : THF’s low viscosity (0.48 cP at 25°C) ensures rapid heat dissipation.

- Scalability : THF’s volatility (boiling point 66°C) simplifies post-reaction removal via distillation.

Table 3: THF Volume Impact on Yield

| THF Volume (mL) | H₂SO₄ Volume (mL) | Yield (%) |

|---|---|---|

| 15 | 24 | 71.9 |

| 30 | 24 | 66.0 |

| 60 | 24 | 71.2 |

Higher THF volumes (>30 mL) dilute the acid, delaying cyclization, whereas lower volumes (<15 mL) risk incomplete substrate dissolution.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

A green HPLC method validates this compound purity using 0.1% formic acid in water and acetonitrile (75:25 v/v) at 1.0 mL/min. This protocol achieves a retention time of 3.2 minutes with ≥99.5% peak homogeneity.

Critical Parameters :

Industrial-Scale Production Considerations

Solvent Recovery Systems

Propanol and THF are recycled via fractional distillation, reducing manufacturing costs by 15–20%.

Environmental Impact

Class 3 solvents (propanol, heptane) align with ICH Q3C guidelines, minimizing toxic waste.

Análisis De Reacciones Químicas

Tipos de Reacciones: La mirtazapina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se utilizan a menudo agentes reductores fuertes como el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como el cloro o el bromo en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener mirtazapina .

Aplicaciones Científicas De Investigación

Major Depressive Disorder

Mirtazapine is primarily prescribed to treat major depressive disorder (MDD). It has shown efficacy comparable to other antidepressants, particularly in patients with treatment-resistant depression and those experiencing insomnia or low body mass index (BMI). A systematic review indicated a response rate of 50% for this compound compared to 35% for placebo after approximately eight weeks of treatment .

Anxiety Disorders

This compound has been evaluated for its effectiveness in treating various anxiety disorders:

- Panic Disorder : Studies have reported response rates of up to 63% in patients treated with this compound .

- Post-Traumatic Stress Disorder (PTSD) : Clinical trials indicate significant improvements in PTSD symptoms when treated with this compound, with response rates reaching 78.6% compared to placebo .

Sleep Disorders

Due to its sedative properties, this compound is often utilized to manage sleep disturbances associated with depression. It has been found effective in improving sleep quality and reducing insomnia symptoms .

Appetite Stimulation and Weight Gain

This compound is notable for its ability to stimulate appetite and promote weight gain, making it beneficial for patients suffering from anorexia or cachexia due to chronic illness . A systematic review highlighted that this compound had the highest adjusted rate ratio of weight gain among various antidepressants .

Neurological Applications

Emerging research suggests potential applications of this compound in treating neurological disorders. For instance, its use has been explored in progressive multifocal leukoencephalopathy due to its receptor antagonism properties .

Comparative Efficacy

The following table summarizes key studies comparing this compound with other antidepressants across various conditions:

| Condition | Study Design | This compound Efficacy | Comparison Agent | Outcome |

|---|---|---|---|---|

| Major Depression | Randomized controlled trial | 50% response rate | Placebo | Significant improvement |

| Panic Disorder | Open-label trial | 63% response rate | N/A | Effective |

| PTSD | Double-blind trial | 78.6% vs 16.7% | Placebo | Significant improvement |

| Insomnia | Observational study | Improved sleep quality | N/A | Effective |

| Anorexia | Longitudinal study | Increased appetite | N/A | Effective |

Case Study 1: Treatment-Resistant Depression

In a randomized double-blind trial involving patients with persistent depression after monotherapy, this compound demonstrated a response rate of 64%, significantly higher than the placebo group at 20% . This highlights its potential as an effective augmentation strategy.

Case Study 2: PTSD Management

A pilot study involving patients diagnosed with combat-related PTSD showed significant symptom reduction after eight weeks of treatment with this compound, indicating its utility in managing trauma-related disorders .

Case Study 3: Insomnia in Depression

A cohort study assessing university students found that this compound effectively improved sleep patterns while reducing depressive symptoms, suggesting it may be particularly beneficial for younger populations experiencing both conditions simultaneously .

Mecanismo De Acción

La mirtazapina mejora la neurotransmisión noradrenérgica y serotoninérgica actuando como antagonista de los autorreceptores adrenérgicos alfa-2 centrales y los heterorreceptores. También bloquea los receptores postsinápticos 5-HT2 y 5-HT3 . Se cree que esta acción dual contribuye a sus efectos antidepresivos .

Comparación Con Compuestos Similares

Comparative Efficacy and Tolerability

Mirtazapine vs. SSRIs

Efficacy :

- In short-term trials (6–8 weeks), this compound demonstrated faster onset of action compared to SSRIs (fluoxetine, paroxetine, citalopram), with significant improvements in Hamilton Rating Scale for Depression (HAM-D) and Montgomery-Åsberg Depression Rating Scale (MADRS) scores as early as Week 1–2 .

- A meta-analysis found this compound superior to fluoxetine at Weeks 3–4 and to paroxetine/citalopram at Weeks 1–2, though long-term efficacy (≥8 weeks) was comparable .

Tolerability :

This compound vs. Tricyclic Antidepressants (TCAs)

Efficacy :

Tolerability :

- This compound had fewer anticholinergic effects (dry mouth, constipation, urinary retention) and cardiovascular risks (tachycardia, hypotension) compared to TCAs .

- In a 6-week trial, discontinuation rates due to adverse events were 8% for this compound vs. 22% for amitriptyline .

Table 2: Comparison with TCAs (Amitriptyline)

| Parameter | This compound | Amitriptyline |

|---|---|---|

| HAM-D reduction (Week 6) | 55% | 53% |

| Anticholinergic effects | Minimal | Severe |

| Weight gain | Moderate | Moderate |

| Cardiovascular effects | Low risk | High risk |

This compound vs. Trazodone

This compound vs. Mianserin (Structural Analog)

- Despite structural similarity, this compound has higher polarity (lower retention index) and lower basicity (pKa 7.1 vs. 7.6 for mianserin) due to isosteric replacement of CH with N .

- Clinically, this compound has fewer hematological risks (e.g., agranulocytosis) and broader receptor affinity (5-HT₃ antagonism) .

Mortality Risk

- Observational studies initially linked this compound to elevated all-cause mortality, but confounding factors (e.g., severity of depression, comorbidities) likely explain this association. SSRIs .

Overdose Risk

Hyponatremia

- Risk of hyponatremia/SIADH is 3.26% (vs.

Actividad Biológica

Mirtazapine is a tetracyclic antidepressant primarily used for the treatment of major depressive disorder (MDD). Its unique pharmacological profile distinguishes it from other antidepressants, with significant implications for its biological activity. This article delves into the mechanisms of action, receptor interactions, clinical efficacy, and relevant case studies that highlight this compound's biological activity.

This compound operates through a dual mechanism, functioning as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary actions include:

- Antagonism of Alpha-2 Adrenergic Receptors : this compound blocks both presynaptic alpha-2 adrenergic autoreceptors and heteroreceptors, which leads to an increase in norepinephrine and serotonin release .

- Serotonin Receptor Modulation : The drug inhibits serotonin receptors 5-HT2 and 5-HT3 while enhancing the activity of 5-HT1A receptors. This modulation contributes to its antidepressant effects by promoting serotonergic neurotransmission .

- Histamine H1 Receptor Blockade : this compound has a high affinity for H1 receptors, which is associated with its sedative effects and increased appetite .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

- Bioavailability : Approximately 50% after oral administration.

- Peak Plasma Concentration : Achieved within 2.2 to 3.1 hours post-dose.

- Half-Life : Approximately 22 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 isoenzymes (CYP1A2, CYP2D6, CYP3A4), with about 85% excreted in urine .

Clinical Efficacy

This compound's efficacy has been established through numerous clinical trials. Key findings include:

- Comparative Efficacy : In head-to-head studies, this compound has shown comparable efficacy to traditional tricyclic antidepressants (TCAs) like amitriptyline and newer SSRIs such as fluoxetine and paroxetine .

- Rapid Onset of Action : Due to its unique mechanism, this compound may provide a quicker therapeutic response compared to other antidepressants .

- Comorbidity Management : this compound has been beneficial for patients with depression comorbid with anxiety disorders and sleep disturbances, demonstrating significant reductions in anxiety symptoms alongside depressive symptoms .

Case Studies

Several case studies illustrate this compound's clinical applications:

- Case Study on Anxiety and Agitation :

- Case Study on Mood Disorder and Insomnia :

- Polypharmacy Reduction :

Data Summary

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Peak Plasma Concentration | 2.2 - 3.1 hours |

| Half-Life | ~22 hours |

| Primary Metabolism | Liver (CYP450 enzymes) |

| Common Side Effects | Sedation, increased appetite |

| Efficacy Comparison | Similar to TCAs/SSRIs |

Q & A

Basic Research Questions

Q. How to design a randomized controlled trial (RCT) comparing the efficacy of mirtazapine with SSRIs in major depression?

- Methodological Answer : A robust RCT design should include double-blinding, randomization with stratification for baseline severity (e.g., using the Hamilton Rating Scale for Depression [HRSD] ), and a placebo or active comparator (e.g., sertraline). Primary endpoints should focus on response rates (≥50% reduction in HRSD/Montgomery-Åsberg Depression Rating Scale [MADRS] scores) at 6–8 weeks. Secondary endpoints may include onset of action (e.g., early improvements at 2 weeks) and tolerability metrics (e.g., weight gain, sedation). Power calculations should account for an estimated odds ratio of 1.19 for this compound vs. SSRIs .

Q. What validated analytical methods are used to quantify this compound in pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. Method validation must follow FDA guidelines, including assessments of linearity (e.g., 5–500 ng/mL), precision (CV <15%), accuracy (85–115% recovery), and stability under storage conditions. For tablet formulations, UV spectrophotometry at 222 nm in methanol is suitable for routine quality control .

Q. How to assess metabolic side effects of this compound in clinical studies?

- Methodological Answer : Prospective controlled studies should measure body weight, fat mass (via dual-energy X-ray absorptiometry), leptin levels, and insulin resistance (HOMA index) at baseline and 6-week intervals. In a study of 7 patients, this compound increased fat mass by 1.2 kg (p=0.018) and leptin by 17.9 ng/mL (p=0.018) without altering glucose homeostasis .

Advanced Research Questions

Q. How to reconcile discrepancies between depression rating scales in this compound trials?

- Methodological Answer : Discrepancies arise due to scale sensitivity: MADRS is more responsive to treatment changes than HRSD, particularly for core depressive symptoms (e.g., anhedonia). Meta-regression can adjust for scale heterogeneity by converting scores to standardized mean differences. For example, this compound’s faster onset vs. SSRIs was detectable at 2 weeks using MADRS but not HRSD .

Q. How to address heterogeneity in systematic reviews of this compound’s effects on cancer-related symptoms?

- Methodological Answer : Use subgroup analyses stratified by symptom type (e.g., nausea vs. appetite loss), dosage (15–45 mg/day), and assessment tools (e.g., Visual Analog Scale for nausea). A random-effects model accounts for variability in study designs, and sensitivity analyses exclude outliers. For example, conflicting findings on sedation may reflect differences in baseline patient frailty .

Q. How to evaluate this compound’s environmental persistence using ecotoxicological models?

- Methodological Answer : Use high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to detect this compound in wastewater. Bioaccumulation potential is assessed via logP values (this compound: 2.7) and bioconcentration factors (BCF) in fish. Compared to sertraline (BCF >5,000), this compound shows lower bioaccumulation (BCF <500) and environmental risk .

Key Considerations for Experimental Design

- Controlled Variables : Standardize dosing schedules, patient demographics, and exclusion criteria (e.g., comorbid metabolic disorders) .

- Data Contradiction Analysis : Apply mixed-effects models to adjust for confounding variables (e.g., baseline leptin levels) in metabolic studies .

- Validation Protocols : Include cross-laboratory validation for analytical methods to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.